![molecular formula C15H24N2O3 B2557168 Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate CAS No. 2007390-36-3](/img/structure/B2557168.png)

Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

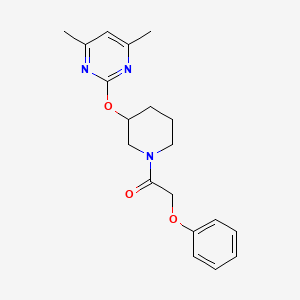

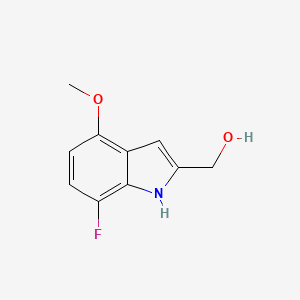

Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C15H24N2O3 . It is also known by its IUPAC name, tert-butyl (1-amino-1-(2-methoxyphenyl)propan-2-yl)carbamate . The compound is typically stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular weight of 280.37 . The InChI code for this compound is 1S/C15H24N2O3/c1-10(17-14(18)20-15(2,3)4)13(16)11-8-6-7-9-12(11)19-5/h6-10,13H,16H2,1-5H3,(H,17,18) .Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 280.37 . The compound’s InChI code is 1S/C15H24N2O3/c1-10(17-14(18)20-15(2,3)4)13(16)11-8-6-7-9-12(11)19-5/h6-10,13H,16H2,1-5H3,(H,17,18) .Scientific Research Applications

Intermediate in Synthesis of Biologically Active Compounds

Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate serves as a crucial intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Bingbing Zhao et al. (2017) established a rapid synthetic method for this compound, optimizing the process to achieve an 81% yield over three steps starting from commercially available 4-fluoro-2methoxy-5nitroaniline. This method underscores the compound's significance in pharmaceutical manufacturing processes (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).

Synthesis of Polyamides

The compound also finds application in the synthesis of penta-N-protected polyamide derivatives of thermopentamine (PA 3433) containing five independently removable amino-protecting groups, as described by J. Pak and M. Hesse (1998). This research highlights its utility in producing polyamides with selective deprotection and acylation capabilities, facilitating the construction of complex organic molecules with potential applications in material science and drug development (J. Pak, M. Hesse, 1998).

Precursor for Organic Synthesis

Furthermore, the compound's role extends to being a precursor for the study of new classes of foldamers based on aza/α-dipeptide oligomerization, as explored by Cécile Abbas et al. (2009). The research on the title compound, a tert-butyl derivative, showcases its potential in the development of novel foldamer structures, contributing to advancements in the field of organic chemistry and material science (Cécile Abbas, Brigitte Jamart Grégoire, R. Vanderesse, C. Didierjean, 2009).

Properties

IUPAC Name |

tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-10(17-14(18)20-15(2,3)4)13(16)11-8-6-7-9-12(11)19-5/h6-10,13H,16H2,1-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFIHQIUXBCALK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1OC)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)

![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)

![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)